ethyl 4-(3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazine-1-carboxylate
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Overview
Description
ethyl 4-(3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazine-1-carboxylate is a complex organic compound with a unique structure that includes a thiadiazole ring, a purine ring, and a piperazine ring
Mechanism of Action
Target of Action
It contains structural elements of indole , imidazole , and thiazole derivatives, which are known to interact with various biological targets. Indole derivatives, for instance, play a significant role in cell biology and are used in the treatment of cancer cells, microbes, and various disorders . Imidazole derivatives also show a broad range of chemical and biological properties . Thiazole derivatives have been shown to exhibit significant analgesic and anti-inflammatory activities .
Mode of Action
Based on its structural components, we can infer that it might interact with its targets in a manner similar to other indole, imidazole, and thiazole derivatives . These interactions could lead to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
Indole, imidazole, and thiazole derivatives are known to interact with various biochemical pathways . For instance, indole derivatives play a main role in cell biology , suggesting that they may interact with pathways involved in cell growth and proliferation.
Result of Action
Based on its structural components, it might exhibit properties similar to other indole, imidazole, and thiazole derivatives . For instance, thiazole derivatives have been shown to exhibit significant analgesic and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the thiadiazole and purine intermediates. The thiadiazole ring can be synthesized through the reaction of appropriate thiosemicarbazide derivatives with oxidizing agents. The purine ring is often constructed via cyclization reactions involving formamide derivatives.
The final step involves the coupling of the thiadiazole and purine intermediates with piperazine and ethyl chloroformate under controlled conditions to form the desired compound. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the compound can be reduced to amines.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.
Scientific Research Applications
ethyl 4-(3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
ethyl 4-(3-methyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazine-1-carboxylate: This compound is unique due to its specific combination of functional groups and rings.
Other thiadiazole derivatives: These compounds share the thiadiazole ring but differ in other structural features.
Other purine derivatives: These compounds share the purine ring but differ in other structural features.
Uniqueness
The uniqueness of this compound lies in its specific combination of thiadiazole, purine, and piperazine rings, which confer distinct chemical and biological properties. This combination allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4-[3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]-2,6-dioxopurin-8-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8O4S2/c1-4-30-18(29)25-7-5-24(6-8-25)15-19-13-12(14(27)20-16(28)23(13)3)26(15)9-10-31-17-22-21-11(2)32-17/h4-10H2,1-3H3,(H,20,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWUJJTUUBCCRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC3=C(N2CCSC4=NN=C(S4)C)C(=O)NC(=O)N3C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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